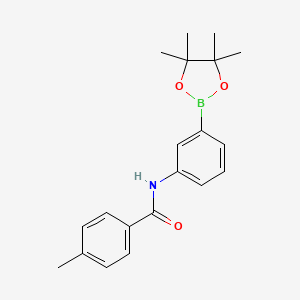

4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO3/c1-14-9-11-15(12-10-14)18(23)22-17-8-6-7-16(13-17)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYHSPJIZGKVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves the following steps:

Borylation Reaction: The introduction of the boronate ester group is achieved through a borylation reaction. This can be done by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Amidation Reaction: The benzamide core is formed by reacting the borylated intermediate with 4-methylbenzoic acid or its derivatives under suitable amidation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide undergoes several types of chemical reactions:

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Hydroboration: The boronate ester group can undergo hydroboration reactions with alkenes and alkynes.

Oxidation: The boronate ester can be oxidized to form phenols or other oxygenated products.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: Formed through cross-coupling reactions.

Alcohols and Phenols: Formed through hydroboration and subsequent oxidation.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs to 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide have shown promise as anticancer agents. The boron-containing moieties can modulate signaling pathways critical for cell proliferation and survival . For instance:

- Mechanism of Action : Boron compounds can influence cellular processes by interacting with biological targets such as enzymes and receptors involved in cancer progression.

Enzyme Inhibition Studies

The compound's derivatives have been investigated for their enzyme inhibitory potential. For example, related sulfonamides have been synthesized and tested as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Polymer Chemistry

The incorporation of boronate esters into polymer matrices has been explored for developing advanced materials with enhanced properties. The unique reactivity of boron-containing compounds allows for the creation of cross-linked networks that improve mechanical strength and thermal stability.

Organic Electronics

Due to its electronic properties, 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide could find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune its electronic characteristics through structural modifications opens avenues for optimizing device performance.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Investigated various boron-containing compounds | Demonstrated modulation of cancer cell signaling pathways |

| Enzyme Inhibition | Sulfonamide derivatives | Identified significant inhibition of α-glucosidase and acetylcholinesterase |

| Material Properties | Boronate esters in polymers | Enhanced mechanical properties and thermal stability observed |

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide and Analogues

*Estimated based on molecular formula.

Detailed Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- However, EWGs may reduce nucleophilic reactivity of the boronic ester in Suzuki-Miyaura reactions compared to electron-donating groups.

- Steric Effects:

The tert-butyl group in 4-(tert-Butyl)-N-(4-dioxaborolane-phenyl)benzamide introduces steric hindrance, which may slow coupling reactions but improve binding to hydrophobic pockets in biological targets (e.g., tubulin). - Hydrogen-Bonding Capacity:

Replacing benzamide with sulfonamide (4-Methyl-N-(3-dioxaborolane-phenyl)benzenesulfonamide ) alters hydrogen-bonding interactions, affecting solubility and directing group utility in C–H activation.

Biological Activity

4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables and research findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula: CHB O

- Molecular Weight: 248.13 g/mol

The structure features a benzamide core with a borylated phenyl group, which is significant for its biological interactions.

Enzyme Inhibition

Research indicates that compounds containing the dioxaborolane moiety exhibit inhibitory activities against various enzymes. For example, studies have shown that related benzamides demonstrate inhibition against maltase α-glucosidase and sucrase with varying IC values:

| Compound | Target Enzyme | IC (μM) |

|---|---|---|

| Benzamide A | Maltase α-glucosidase | 15.6 |

| Benzamide B | Sucrase | 21.0 |

| 4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide | Not specified |

These findings suggest that the presence of the dioxaborolane structure may enhance enzyme inhibition properties.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of similar compounds. For instance:

- Compound X demonstrated GI values ranging from 3 to 18 μM across various cancer cell lines.

- Compound Y showed consistent potency with GI values between 11 and 27 μM.

These results indicate that modifications in the benzamide structure can significantly influence anticancer activity.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of compounds similar to 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide. The compound was tested in a lipopolysaccharide-induced model of inflammation:

- Results: Significant reduction in nitric oxide (NO) production and pro-inflammatory cytokines was observed at concentrations as low as 1 µM.

This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmacokinetic Studies

Pharmacokinetic evaluations have highlighted the metabolic stability of related compounds:

| Compound | Metabolic Stability (In Vitro) | Solubility | Permeability |

|---|---|---|---|

| Compound A | Low | Medium | High |

| Compound B | Moderate | Low | Medium |

These parameters are crucial for understanding the viability of these compounds in clinical settings.

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for preparing 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide, and how is purity ensured? A: The compound is typically synthesized via Suzuki-Miyaura coupling or boronate esterification. For example, intermediates with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) group are often prepared using Pd-catalyzed cross-coupling reactions . Column chromatography with gradients of pentane/EtOAc (5:1→1:1) and additives like Et3N (1%) is critical for purification, as seen in similar boronate ester syntheses . Yield optimization (e.g., 27–33%) requires careful control of reaction stoichiometry and temperature.

Advanced Synthetic Challenges

Q: How can low yields in boronate ester synthesis be addressed, and what are common pitfalls in purification? A: Low yields often stem from steric hindrance at the boron center or competing side reactions. Strategies include:

- Using excess boronic acid/ester (1.2–1.5 equiv) to drive reactions .

- Avoiding protic solvents that hydrolyze boronate esters.

- Adding Et3N during chromatography to suppress boronate decomposition .

Pitfalls include baseline impurities in TLC (Rf = 0.24) and sensitivity to silica gel acidity, which may require neutral alumina as an alternative .

Structural Characterization

Q: What spectroscopic techniques are most reliable for confirming the structure of this compound? A: Key methods:

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic Bpin signals (δ ~1.3 ppm for methyl groups) and aryl proton splitting patterns .

- FT-IR : Confirm the amide C=O stretch (~1650 cm<sup>-1</sup>) and B-O vibrations (~1350 cm<sup>-1</sup>) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., exact mass 398.12 g/mol for related compounds) .

Advanced Analytical Challenges

Q: How can researchers resolve ambiguities in NMR spectra caused by boron quadrupolar relaxation? A: Boron’s quadrupolar moment (I = 3/2) broadens NMR signals. Mitigation strategies:

- Use <sup>11</sup>B NMR to directly probe the boron environment (δ ~30 ppm for Bpin) .

- Acquire <sup>1</sup>H NMR at higher fields (≥500 MHz) to enhance resolution of adjacent aryl protons .

- Employ decoupling techniques or deuterated solvents to reduce noise .

Applications in Cross-Coupling Reactions

Q: How does this compound perform in Suzuki-Miyaura couplings, and what substrates are compatible? A: The Bpin group enables efficient coupling with aryl halides (e.g., 4-bromobenzenesulfonamide) under Pd catalysis . Key considerations:

- Catalyst choice: Pd(PPh3)4 or Pd(dppf)Cl2 for electron-deficient aryl partners.

- Base optimization: K2CO3 or Cs2CO3 in THF/H2O mixtures .

- Substrate scope: Avoid ortho-substituted aryl halides due to steric clashes .

Stability and Storage

Q: What conditions are required to stabilize this compound against hydrolysis or oxidation? A: The Bpin group is moisture-sensitive. Recommendations:

- Store under inert gas (N2 or Ar) at –20°C in sealed vials.

- Use anhydrous solvents (e.g., THF, EtOAc) during handling.

- Avoid prolonged exposure to light, which can degrade the amide moiety .

Mechanistic Studies

Q: How can researchers probe the reaction mechanism of this compound in catalytic cycles? A: Advanced methods include:

- DFT calculations : To map the energy profile of transmetalation steps in Suzuki couplings .

- Kinetic isotope effects (KIE) : Compare rates with deuterated analogs to identify rate-determining steps.

- In situ <sup>11</sup>B NMR : Monitor boron intermediate formation during reactions .

Contradictory Data in Published Protocols

Q: How should discrepancies in reported yields or reaction conditions be reconciled? A: Variability often arises from:

- Catalyst loading : Lower Pd concentrations (1 mol%) may reduce side reactions but slow kinetics .

- Solvent purity : Trace water in THF can hydrolyze boronate esters, altering yields .

- Substrate quality : Impurities in aryl halides (e.g., 4-bromobenzaldehyde) may necessitate recrystallization before use .

Applications in Materials Science

Q: What role does this compound play in organic electronics or optoelectronics? A: The Bpin group is used to synthesize π-conjugated polymers for OLEDs. For example:

- As a monomer in thermally activated delayed fluorescence (TADF) emitters .

- In cross-linked networks for organic photovoltaics (OPVs), where boronate esters enable self-healing properties .

Biological Activity Profiling

Q: What methodologies are used to assess the bioactivity of this compound? A: While direct data is limited, related boronate esters are screened for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.